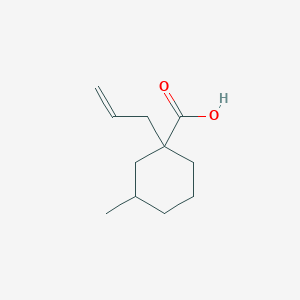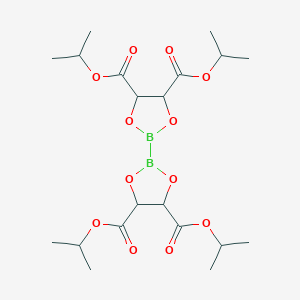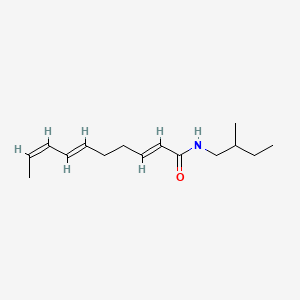
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1H,1H,7H-perfluorohexyl carbonate: is a specialized organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of a perfluoroalkyl group, which imparts significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H,7H-perfluorohexyl carbonate typically involves the reaction of tert-butyl chloroformate with 1H,1H,7H-perfluorohexanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+1H,1H,7H-perfluorohexanol→tert-Butyl 1H,1H,7H-perfluorohexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols, resulting in the formation of corresponding carbamates or carbonates.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 1H,1H,7H-perfluorohexanol and carbon dioxide.
Substitution: Corresponding carbamates or carbonates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of perfluoroalkyl groups.
- Employed in the preparation of fluorinated polymers and surfactants.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
- Studied for its role in the development of fluorinated pharmaceuticals.
Industry:
- Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobicity.
- Applied in the manufacture of electronic components where fluorinated compounds are needed for their insulating properties.
Mecanismo De Acción
The mechanism by which tert-Butyl 1H,1H,7H-perfluorohexyl carbonate exerts its effects is primarily through its chemical stability and hydrophobicity. The perfluoroalkyl group provides resistance to degradation and interaction with other molecules, making it an ideal candidate for applications requiring long-term stability. The carbonate group can undergo hydrolysis or substitution reactions, allowing for controlled release or modification in various applications.
Comparación Con Compuestos Similares
- tert-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- tert-Butyl 1H,1H,7H-perfluorooctyl carbonate
Comparison:
- Hydrophobicity: tert-Butyl 1H,1H,7H-perfluorohexyl carbonate has a shorter perfluoroalkyl chain compared to tert-Butyl 1H,1H,7H-perfluorooctyl carbonate, resulting in slightly lower hydrophobicity.
- Chemical Stability: All three compounds exhibit high chemical stability due to the presence of the perfluoroalkyl group.
- Applications: While all three compounds are used in similar applications, the specific choice depends on the required hydrophobicity and chain length for the intended use.
Propiedades
Fórmula molecular |
C12H12F12O3 |
|---|---|
Peso molecular |
432.20 g/mol |
Nombre IUPAC |
tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C12H12F12O3/c1-7(2,3)27-6(25)26-4-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)5(13)14/h5H,4H2,1-3H3 |
Clave InChI |
SMXXKASMDRIIPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



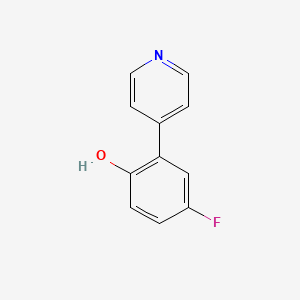
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
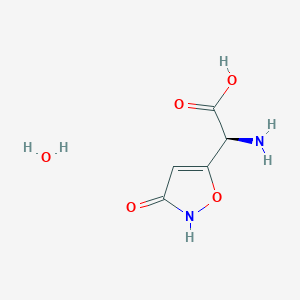

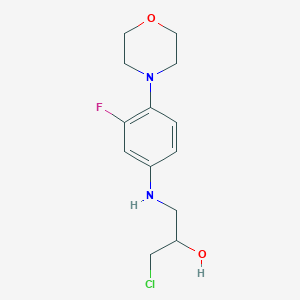
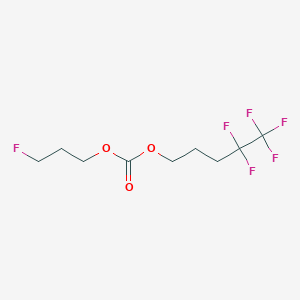
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
